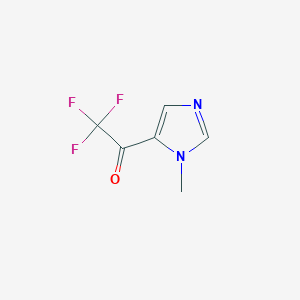

APL1b25 Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

APL1b25 Trifluoroacetate is a compound derived from amyloid precursor-like protein 1 beta species. It is often used in research settings, particularly in studies related to Alzheimer’s disease and Down syndrome. The compound is known for its potential as a biomarker for early detection of cognitive decline and Alzheimer’s disease in adolescents with Down syndrome .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of APL1b25 Trifluoroacetate typically involves the use of trifluoroacetic acid in the manufacturing process to release synthesized peptides from solid-phase resins . Trifluoroacetic acid is also used during reversed-phase high-performance liquid chromatography (HPLC) purification of peptides . The synthetic route involves the use of acetate and fluoride as precursors, and the reaction conditions include the use of ion chromatography for the separation of trifluoroacetate, acetate, and fluoride .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of reagent-free ion chromatography systems. These systems allow for the determination of anions or cations with only the addition of deionized water . The high-capacity IonPac AS18 anion-exchange column is used to separate trace trifluoroacetate from an excess of other anions in pharmaceutical buffers .

Analyse Des Réactions Chimiques

Types of Reactions: APL1b25 Trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative deprotection of dithiane-containing alkaloids in the presence of bis(trifluoroacetoxy)iodobenzene . This reaction is ideal for labile alkaloids and generates the corresponding ketoamines .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include phenyliodine bis(trifluoroacetate) and nitroxyl radical catalysts . The conditions for these reactions are typically mild and metal-free, making them suitable for a broad substrate scope .

Major Products: The major products formed from reactions involving this compound include vicinal tricarbonyl amides and primary aryl, heteroaryl, and alkyl amines . These products are valuable in various chemical synthesis processes.

Applications De Recherche Scientifique

APL1b25 Trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it serves as a potential biomarker for early detection of cognitive decline and Alzheimer’s disease in adolescents with Down syndrome . The compound is also used in the purification of synthetic peptides in the pharmaceutical and biotechnology industries .

Mécanisme D'action

The mechanism of action of APL1b25 Trifluoroacetate involves its interaction with amyloid precursor-like protein 1. The compound is involved in the pathogenesis of Alzheimer’s disease, and its enzymatic processing results in peptides that are not neurotoxic . The molecular targets and pathways involved include the amyloid precursor-like protein 1 and its associated pathways in the brain .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to APL1b25 Trifluoroacetate include other amyloid precursor-like protein 1 beta species such as APL1b27 and APL1b28 . These compounds share similar properties and applications in research related to Alzheimer’s disease and Down syndrome.

Uniqueness: This compound is unique in its potential as a biomarker for early detection of cognitive decline and Alzheimer’s disease in adolescents with Down syndrome . Unlike other similar compounds, this compound has shown a significant positive correlation with cognitive decline in Down syndrome patients .

Propriétés

Formule moléculaire |

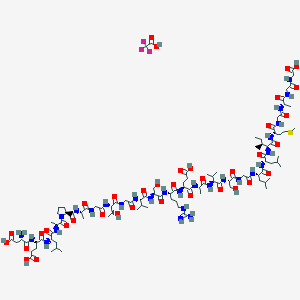

C100H167F3N28O37S |

|---|---|

Poids moléculaire |

2442.6 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C98H166N28O35S.C2HF3O2/c1-19-49(12)77(96(160)117-59(28-31-162-18)83(147)106-37-67(131)109-50(13)79(143)104-36-66(130)103-41-74(141)142)125-90(154)62(34-46(6)7)119-89(153)60(32-44(2)3)113-68(132)38-107-84(148)63(42-127)120-95(159)76(48(10)11)124-81(145)52(15)110-85(149)57(24-26-71(135)136)116-86(150)56(22-20-29-102-98(100)101)115-91(155)64(43-128)121-94(158)75(47(8)9)122-69(133)40-108-93(157)78(54(17)129)123-70(134)39-105-80(144)51(14)111-92(156)65-23-21-30-126(65)97(161)53(16)112-88(152)61(33-45(4)5)118-87(151)58(25-27-72(137)138)114-82(146)55(99)35-73(139)140;3-2(4,5)1(6)7/h44-65,75-78,127-129H,19-43,99H2,1-18H3,(H,103,130)(H,104,143)(H,105,144)(H,106,147)(H,107,148)(H,108,157)(H,109,131)(H,110,149)(H,111,156)(H,112,152)(H,113,132)(H,114,146)(H,115,155)(H,116,150)(H,117,160)(H,118,151)(H,119,153)(H,120,159)(H,121,158)(H,122,133)(H,123,134)(H,124,145)(H,125,154)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H4,100,101,102);(H,6,7)/t49-,50-,51-,52-,53-,54+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-,76-,77-,78-;/m0./s1 |

Clé InChI |

IUSJYZVLKBOWIB-OMMPKWBLSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)

![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)